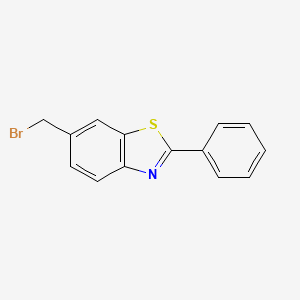

6-Bromomethyl-2-phenyl-benzothiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H10BrNS |

|---|---|

Molecular Weight |

304.21 g/mol |

IUPAC Name |

6-(bromomethyl)-2-phenyl-1,3-benzothiazole |

InChI |

InChI=1S/C14H10BrNS/c15-9-10-6-7-12-13(8-10)17-14(16-12)11-4-2-1-3-5-11/h1-8H,9H2 |

InChI Key |

FDJFIWZLERFGJN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)CBr |

Origin of Product |

United States |

Reactivity and Derivatization Strategies of 6 Bromomethyl 2 Phenyl Benzothiazole

Chemical Transformations of the Bromomethyl Moiety

The C-6 bromomethyl group is the most reactive site for many transformations of the title compound. Its structural similarity to benzyl (B1604629) bromide confers a high degree of susceptibility to reactions involving nucleophiles and allows it to function as an effective alkylating agent.

The bromine atom of the 6-bromomethyl group is an excellent leaving group, facilitating classic bimolecular nucleophilic substitution (S_N2) reactions. This allows for the direct introduction of a wide variety of functional groups by reacting 6-Bromomethyl-2-phenyl-benzothiazole with appropriate nucleophiles.

This strategy is frequently employed in the synthesis of hybrid molecules where the benzothiazole (B30560) core is linked to another bioactive scaffold. For instance, a closely related precursor, 2-chloro-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide, which features a reactive chloromethyl-equivalent group, has been used to couple with various heterocyclic nucleophiles. The nitrogen and sulfur atoms within moieties like 1,3,4-thiadiazoles and cyanothiouracils act as effective nucleophiles, displacing the halide to form a stable covalent linker nih.gov. This reaction proceeds efficiently, typically by refluxing the components in a polar aprotic solvent such as dimethylformamide (DMF) nih.gov.

The versatility of this reaction allows for the introduction of oxygen, sulfur, and nitrogen-based functional groups, significantly expanding the chemical diversity of the resulting derivatives.

Table 1: Examples of Nucleophilic Substitution on Halomethyl-Benzothiazole Analogues Data derived from reactions on a structurally similar 2-chloro-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide precursor nih.gov.

| Nucleophile | Reagent | Product Structure |

|---|---|---|

| Thiol | 5-(3-(4-Chlorophenyl)ureido)-1,3,4-thiadiazole-2-thiol | 2-((5-(3-(4-Chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide |

Acting as an alkylating agent, 6-Bromomethyl-2-phenyl-benzothiazole can react with tertiary amines to form quaternary ammonium (B1175870) salts. This classic transformation, known as the Menschutkin reaction, involves the nucleophilic attack of the lone pair of electrons from the tertiary amine on the electrophilic carbon of the bromomethyl group, displacing the bromide ion nih.gov.

The reaction typically proceeds by heating the benzothiazole derivative with a tertiary amine (such as triethylamine (B128534) or pyridine) in a suitable solvent nih.govdtic.mil. The resulting quaternary ammonium salts are ionic compounds with modified solubility and physicochemical properties compared to the parent molecule. This derivatization strategy is a standard method for introducing a cationic charge and can be used to create phase-transfer catalysts or compounds with specific biological interaction profiles nih.gov. While direct literature examples for 6-Bromomethyl-2-phenyl-benzothiazole are not prevalent, its reactivity is analogous to other benzylic halides widely used in such reactions.

Table 2: Plausible Quaternization Reaction

| Amine Reactant | Alkylating Agent | Expected Product | Reaction Type |

| Pyridine | 6-Bromomethyl-2-phenyl-benzothiazole | 1-((2-Phenylbenzo[d]thiazol-6-yl)methyl)pyridin-1-ium bromide | Menschutkin Reaction |

| Triethylamine | 6-Bromomethyl-2-phenyl-benzothiazole | N,N,N-Triethyl-1-(2-phenylbenzo[d]thiazol-6-yl)methanaminium bromide | Menschutkin Reaction |

Reactivity of the Benzothiazole Ring System

The fused aromatic system of 6-Bromomethyl-2-phenyl-benzothiazole can also undergo chemical modification, primarily through electrophilic aromatic substitution. The regiochemical outcome of these reactions is dictated by the electronic properties of the heterocyclic system and its substituents.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile wikipedia.org. In the 2-phenyl-benzothiazole scaffold, there are two aromatic rings available for substitution: the benzene (B151609) ring of the benzothiazole moiety and the C-2 phenyl ring. The benzothiazole ring system is generally considered to be electron-withdrawing, which deactivates its fused benzene ring towards electrophilic attack msu.edu.

Conversely, the C-2 phenyl ring is the more favorable site for EAS. Research has demonstrated that under palladium catalysis, 2-arylbenzothiazoles can undergo directed ortho-halogenation on the C-2 aryl ring researchgate.net. This indicates a higher reactivity of the phenyl substituent compared to the benzothiazole core. Therefore, for classic EAS reactions such as nitration, halogenation, or Friedel-Crafts acylation, substitution is expected to occur preferentially on the 2-phenyl ring wikipedia.orgmasterorganicchemistry.com. The benzothiazolyl group would act as a deactivating, ortho-, para-director for the phenyl ring, though steric hindrance may influence the ratio of ortho to para products doubtnut.com.

Table 3: Predicted and Observed Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Expected/Observed Major Product Position |

| Halogenation | N-Bromosuccinimide, PTSA, Pd-catalyst | ortho-position of the 2-phenyl ring researchgate.net |

| Nitration | HNO₃, H₂SO₄ | para-position of the 2-phenyl ring |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | para-position of the 2-phenyl ring |

Beyond the bromomethyl group and EAS reactions, other positions on the benzothiazole ring can be functionalized, though this is less common. The C-2 position is particularly important in the context of the reactivity of the thiazole (B1198619) ring. While the title compound is already substituted at C-2, other 2-substituted benzothiazoles have been shown to undergo nucleophilic aromatic substitution (S_NAr) at this position cas.cn. In these reactions, a potent nucleophile can displace the group at the C-2 position. This type of reaction highlights the electrophilic nature of the C-2 carbon in the benzothiazole ring system, which is a known reaction mode for this class of compounds cas.cn.

Rational Design of Hybrid Molecules and Conjugates

The dual reactivity of 6-Bromomethyl-2-phenyl-benzothiazole makes it an excellent scaffold for the rational design of hybrid molecules. This medicinal chemistry strategy involves covalently linking two or more distinct pharmacophores to create a single chemical entity with a potentially synergistic or multi-target biological profile nih.gov.

The reactive bromomethyl group serves as a convenient chemical handle for attaching the benzothiazole core to other molecules of interest. As discussed, nucleophilic substitution is the primary method used to achieve this conjugation nih.gov. By choosing a second molecule that contains a suitable nucleophilic group (e.g., a thiol, amine, or hydroxyl group), a stable linker can be formed. This approach has been successfully used to synthesize novel benzothiazole-thiadiazole and benzothiazole-thiouracil hybrids, which were designed and evaluated as potential enzyme inhibitors nih.gov. The 2-phenyl-benzothiazole portion often serves as a core structural motif, while the attached molecule is varied to modulate biological activity and target specificity.

Role as Building Blocks in Multicomponent Reactions and Complex Molecule Synthesis

The strategic placement of a reactive bromomethyl group at the C-6 position of the 2-phenyl-benzothiazole scaffold transforms this heterocycle into a versatile building block for the synthesis of more complex molecular architectures. The benzylic bromide functionality serves as a potent electrophilic site, readily undergoing nucleophilic substitution reactions. This reactivity allows for the facile introduction of a wide array of functional groups and the construction of larger molecules, a principle widely exploited in medicinal chemistry and materials science. While direct participation in classical one-pot multicomponent reactions is not extensively documented in the readily available literature, its utility as a key intermediate for sequential derivatization is well-established, effectively serving the same purpose of rapid molecular diversification from a common core.

The primary derivatization strategy for 6-bromomethyl-2-phenyl-benzothiazole involves its reaction with various nucleophiles. This allows for the covalent attachment of different molecular fragments, leading to the synthesis of diverse compound libraries. For instance, the reaction with amines, thiols, and azide (B81097) ions opens up pathways to a multitude of more complex structures.

A particularly powerful application of this building block approach is in the realm of "click chemistry". nih.govtcichemicals.com The 6-bromomethyl-2-phenyl-benzothiazole can be readily converted to the corresponding 6-azidomethyl derivative. This azide-functionalized benzothiazole is a key precursor for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. mdpi.comst-andrews.ac.uk This reaction allows for the efficient and regiospecific formation of a stable 1,2,3-triazole ring, linking the benzothiazole core to a wide variety of alkyne-containing molecules. This strategy is highly valued for its high yields, mild reaction conditions, and tolerance of a broad range of functional groups. tcichemicals.com

The following table summarizes representative examples of the derivatization of the 6-bromomethyl-2-phenyl-benzothiazole core, illustrating its utility in the synthesis of more complex molecules.

Table 1: Derivatization of 6-Bromomethyl-2-phenyl-benzothiazole for Complex Molecule Synthesis

| Reactant/Reaction Type | Nucleophile/Second Component | Product Structure | Application/Significance |

| Nucleophilic Substitution | Primary/Secondary Amines | 6-(Aminomethyl)-2-phenyl-benzothiazole derivatives | Introduction of basic nitrogen centers, potential for further functionalization, building blocks for ligands. |

| Thiols/Thiolates | 6-(Thio-ether)-2-phenyl-benzothiazole derivatives | Formation of stable thioether linkages, access to sulfur-containing complex molecules. | |

| Sodium Azide | 6-Azidomethyl-2-phenyl-benzothiazole | Key intermediate for click chemistry, enabling conjugation to a wide range of molecules. nih.govnih.gov | |

| Click Chemistry (CuAAC) | Terminal Alkynes | 6-((1,2,3-Triazol-4-yl)methyl)-2-phenyl-benzothiazole derivatives | Stable triazole linkage, modular synthesis of complex bioconjugates, fluorescent probes, and potential therapeutic agents. mdpi.comnih.gov |

The research findings underscore the significance of 6-bromomethyl-2-phenyl-benzothiazole as a pivotal starting material. The ability to readily introduce diverse functionalities through nucleophilic substitution and to participate in highly efficient click chemistry reactions makes it an invaluable tool for the construction of complex molecules with tailored properties for various applications, including the development of novel therapeutic agents and functional materials.

Biological Activity and Structure Activity Relationship Sar Studies of 6 Bromomethyl 2 Phenyl Benzothiazole Analogs

In Vitro Anticancer and Antiproliferative Investigations

The anticancer potential of 6-Bromomethyl-2-phenyl-benzothiazole analogs has been evaluated through various in vitro studies, primarily focusing on their cytotoxic effects against a range of human cancer cell lines and the elucidation of their mechanism of action.

Cytotoxicity Assessments Against Cancer Cell Lines (e.g., HeLa, HepG2, MCF-7, T47D)

Derivatives of 2-phenyl-benzothiazole have demonstrated significant cytotoxic activity against several human cancer cell lines. While specific data for 6-Bromomethyl-2-phenyl-benzothiazole is limited in publicly available literature, studies on structurally related 2-phenyl-benzothiazole derivatives provide insights into the potential activity of this compound class.

For instance, various substituted 2-phenyl-benzothiazole derivatives have been tested against human cervical cancer (HeLa), liver cancer (HepG2), and breast cancer (MCF-7, T47D) cell lines, often exhibiting dose-dependent inhibition of cell proliferation. researchgate.netnih.govresearchgate.netresearchgate.netmdpi.comnih.gov The cytotoxic efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

Interactive Table: Cytotoxicity of Selected Benzothiazole (B30560) Analogs Against Human Cancer Cell Lines

| Compound/Analog | HeLa (IC50, µM) | HepG2 (IC50, µM) | MCF-7 (IC50, µM) | T47D (IC50, µM) |

| 2-Phenyl-benzothiazole Derivative 1 | Data not available | 7.92 | 3.84 | Data not available |

| 2-Phenyl-benzothiazole Derivative 2 | Data not available | 16.2 | 22.6 | 6.9 |

| 2-Phenyl-benzothiazole Derivative 3 | >100 | 7.09 | 7.12 | Data not available |

| 2-Phenyl-benzothiazole Derivative 4 | 16.63 | >100 | >100 | Data not available |

Molecular Mechanisms of Cellular Inhibition (e.g., tubulin protein interaction, anti-mitotic effects)

A primary mechanism through which many 2-phenyl-benzothiazole derivatives exert their anticancer effects is the disruption of microtubule dynamics through interaction with tubulin. nih.govmdpi.comnih.gov Tubulin is a crucial protein that polymerizes to form microtubules, essential components of the cytoskeleton and the mitotic spindle. Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death). mdpi.com This anti-mitotic effect is a key characteristic of many potent anticancer agents. mdpi.com

Studies on benzothiazole derivatives have shown that they can bind to the colchicine-binding site on β-tubulin, thereby preventing the assembly of microtubules. nih.gov The IC50 values for tubulin polymerization inhibition for some benzothiazole analogs have been reported in the low micromolar range, indicating potent activity. chula.ac.thtandfonline.com

Elucidation of Structure-Activity Relationships for Anticancer Potency

Structure-activity relationship (SAR) studies aim to identify the chemical features of a molecule that are responsible for its biological activity. For 2-phenyl-benzothiazole derivatives, SAR studies have revealed several key insights into their anticancer potency. chula.ac.thresearchgate.net

The nature and position of substituents on both the benzothiazole ring and the 2-phenyl ring play a critical role in determining the cytotoxic activity. For instance, the presence of specific substituents at the 6-position of the benzothiazole ring can significantly influence the compound's ability to interact with its biological target. The bromomethyl group at the 6-position is an electrophilic moiety that could potentially alkylate nucleophilic residues in the target protein, leading to irreversible inhibition and enhanced potency.

Antimicrobial Activity Studies

In addition to their anticancer properties, 6-Bromomethyl-2-phenyl-benzothiazole analogs have been explored for their potential as antimicrobial agents.

Antibacterial and Antifungal Spectrum Analysis

Benzothiazole derivatives have been reported to exhibit a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as several fungal strains. mdpi.comnih.govresearchgate.netresearchgate.net While specific spectrum data for 6-Bromomethyl-2-phenyl-benzothiazole is not extensively documented, related compounds have shown efficacy against pathogens such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, and Aspergillus niger. mdpi.comnih.gov

The antimicrobial mechanism of action for benzothiazole derivatives is believed to involve the inhibition of essential microbial enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication. researchgate.net

Determination of Minimum Inhibitory Concentrations (MIC)

The potency of an antimicrobial agent is commonly determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. MIC values for various benzothiazole derivatives have been determined against a range of bacteria and fungi, often falling in the µg/mL to mM range. mdpi.comresearchgate.netresearchgate.netpjmonline.org

Interactive Table: Minimum Inhibitory Concentrations (MIC) of Selected Benzothiazole Analogs

| Compound/Analog | S. aureus (MIC) | E. coli (MIC) | C. albicans (MIC) | A. niger (MIC) |

| Benzothiazole Derivative A | 50 µg/mL | 100 µg/mL | >200 µg/mL | >200 µg/mL |

| Benzothiazole Derivative B | 25 µg/mL | 25 µg/mL | 100 µg/mL | 200 µg/mL |

| Benzothiazole Derivative C | 200 µg/mL | 100 µg/mL | 200 µg/mL | 200 µg/mL |

| Benzothiazole Derivative D | 100 µg/mL | 50 µg/mL | >200 µg/mL | >200 µg/mL |

Molecular Mechanisms of Antimicrobial Efficacy

The antimicrobial properties of 6-Bromomethyl-2-phenyl-benzothiazole and its analogs are attributed to their ability to interfere with essential bacterial enzymes. Key molecular targets include DNA gyrase, MurB enzyme, and aldose reductase.

DNA Gyrase Inhibition: Benzothiazole-based compounds have been identified as potent inhibitors of bacterial DNA gyrase, an essential enzyme involved in DNA replication, transcription, and repair. nih.govacs.org These inhibitors typically bind to the ATP-binding site of the GyrB subunit, preventing the supercoiling of DNA and ultimately leading to bacterial cell death. lookchem.com For instance, certain 2-arylbenzothiazole derivatives have demonstrated significant DNA gyrase inhibitory activity. lookchem.com The 2-phenylbenzothiazole (B1203474) core is thought to engage in cation-π interactions with positively charged amino acid residues like Arg76 and Arg136 at the ATP-binding site. lookchem.com

MurB Enzyme Inhibition: The MurB enzyme (UDP-N-acetylenolpyruvylglucosamine reductase) is a crucial component in the biosynthesis of peptidoglycan, a vital part of the bacterial cell wall. Inhibition of MurB disrupts cell wall formation, leading to cell lysis. Studies on 6-substituted benzothiazole-based azo dyes have shown their potential as MurB inhibitors. Docking studies suggest that these compounds can interact effectively with the target site of the MurB enzyme. nih.gov

Aldose Reductase Inhibition: Aldose reductase is an enzyme implicated in the development of diabetic complications. Interestingly, inhibitors of this enzyme from the benzothiazole family have also shown antimicrobial properties. nih.gov While primarily studied in the context of diabetes, the inhibition of bacterial aldose reductase could represent an additional mechanism contributing to the antimicrobial profile of these compounds. Research on 2-aminobenzothiazole (B30445) derivatives has shown their affinity for the active site of aldose reductase. researchgate.net

Structure-Activity Correlations in Antimicrobial Research

The antimicrobial potency of 6-Bromomethyl-2-phenyl-benzothiazole analogs is significantly influenced by the nature and position of substituents on both the benzothiazole ring and the 2-phenyl group. benthamscience.com

Key correlations identified in various studies include:

Substitution at the 6-position of the benzothiazole ring: This position is a critical determinant of biological activity. Modifications at this site can modulate the antimicrobial spectrum and potency. benthamscience.com

Substituents on the 2-phenyl ring: The presence of electron-withdrawing or electron-donating groups on the phenyl ring can impact the electronic properties of the molecule and its interaction with target enzymes.

Introduction of specific moieties: The addition of groups like acetamide (B32628) and Boc-glycin at the 5th position of the benzothiazole ring has been shown to enhance antibacterial action in some derivatives. nih.gov Similarly, the presence of a chloro group at the 5th position has been linked to increased antibacterial activity. nih.gov For 2,6-disubstituted benzothiazoles, certain analogs have demonstrated high activity against specific bacterial strains like Moraxella catarrhalis. nih.gov

The following table summarizes the antimicrobial activity of selected benzothiazole analogs against various bacterial strains.

| Compound Type | Modifications | Target Organism | Activity (MIC) |

| 2-Arylbenzothiazole analogs | Varied substitutions on the aryl group | Enterococcus faecalis | ~ 1 µM |

| 2,6-Disubstituted benzothiazoles | Varied substitutions at the 2 and 6 positions | Moraxella catarrhalis | 4 µg/ml |

| 6-Substituted benzothiazole azo dyes | Chloro group at the 5th position | Salmonella typhimurium, Klebsiella pneumonia | 25–50 μg/ml |

Enzyme Modulatory Activities

Beyond their antimicrobial effects, analogs of 6-Bromomethyl-2-phenyl-benzothiazole exhibit a range of enzyme modulatory activities, targeting key enzymes involved in metabolic and signaling pathways.

Inhibition of Key Metabolic Enzymes (e.g., hGSTP1-1)

Human glutathione (B108866) S-transferase P1-1 (hGSTP1-1) is an enzyme often overexpressed in tumor cells, contributing to multidrug resistance. Benzothiazole derivatives have emerged as inhibitors of this enzyme. esisresearch.orgnih.gov Studies on 2-substituted benzothiazoles have shown that these compounds can bind to the H-site (substrate-binding site) of hGSTP1-1. esisresearch.org The inhibitory activity is influenced by substituents on the phenyl ring of the benzamide (B126) moiety, with hydrophobic groups that decrease electron density at the para position being favorable for interaction with the active site residue Tyr108. esisresearch.orgnih.gov

The inhibitory potencies of some 2-substituted benzothiazole derivatives against hGSTP1-1 are presented below.

| Compound | Substitution on Phenyl Ring | IC50 (µM) |

| Derivative 1 | 4-Chloro | 15.3 |

| Derivative 2 | 4-Nitro | 20.7 |

| Etoposide (Reference) | - | 22.4 |

Urease Inhibition and Binding Site Interactions

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in infections by pathogens such as Helicobacter pylori. Benzothiazole analogs have demonstrated significant urease inhibitory potential. nih.gov Hybrid benzothiazole compounds have shown excellent inhibitory activity, with some analogs being more potent than the standard inhibitor thiourea. nih.govnih.gov Molecular docking studies suggest that these inhibitors can bind effectively within the active site of the urease enzyme. nih.gov For example, 2-(pyridin-4-yl)benzothiazole has been identified as a mixed-type inhibitor of urease. scielo.br

Tyrosinase Inhibition Mechanisms

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders. 2-(Substituted phenyl)-benzothiazole derivatives have been identified as potent tyrosinase inhibitors. mdpi.com One analog, 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol, exhibited significantly higher potency than the standard inhibitor kojic acid. mdpi.com Kinetic studies have revealed that these compounds can act as competitive inhibitors for both the monophenolase and diphenolase activities of tyrosinase. mdpi.com The 2,4-hydroxyl substituents on the 2-phenyl ring play a crucial role in the inhibition of both mushroom and human tyrosinases. mdpi.com Phenolic compounds with a 2-phenylbenzo[d]oxazole scaffold, which is isosterically related to 2-phenylbenzo[d]thiazole, have also shown potent tyrosinase inhibitory activities. nih.gov

The following table shows the tyrosinase inhibitory activity of selected 2-arylbenzothiazole analogs.

| Compound | Substituents on Phenyl Ring | IC50 (µM) |

| 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol | 2,4-dihydroxy | 0.2 ± 0.01 |

| Kojic Acid (Reference) | - | 11.0 ± 0.5 |

Dual Enzyme Inhibition (e.g., soluble epoxide hydrolase and fatty acid amide hydrolase)

A novel therapeutic approach involves the dual inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), two enzymes involved in pain and inflammation pathways. Benzothiazole-phenyl-based analogs have been developed as potent dual inhibitors of sEH and FAAH. nih.govuni.lu Structure-activity relationship studies have shown that a benzothiazole-phenyl moiety connected via an amide-piperidine to an aromatic ring through a sulfonamide bond is crucial for dual inhibition. nih.gov The placement of trifluoromethyl groups on the aromatic rings is well-tolerated by both enzymes. uni.lunih.gov

Receptor Binding and Ligand-Target Interaction Profiling

The benzothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a diverse array of biological targets. nih.govmdpi.comresearchgate.net Analogs of 6-bromomethyl-2-phenyl-benzothiazole have been investigated for their binding affinity to various receptors and enzymes, revealing a complex interplay between their structural features and biological activity.

Structure-activity relationship (SAR) studies on benzothiazole-phenyl analogs have identified them as potential multi-target ligands. nih.govnih.gov For instance, a series of these compounds were evaluated as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are key targets for pain and inflammation. nih.govnih.gov The core benzothiazole-phenyl moiety was found to be crucial for this dual inhibition. nih.gov Modifications on the phenyl ring, such as the introduction of chloro, bromo, or methyl groups, yielded potent dual inhibitors with low nanomolar efficacy. nih.gov

In the context of neurodegenerative diseases like Alzheimer's, benzothiazole derivatives have been profiled for their interaction with histamine (B1213489) receptors and cholinesterases. nih.gov One study explored derivatives as ligands for histamine H1, H3, and H4 receptors (H₁R, H₃R, H₄R) and as inhibitors for acetylcholinesterase (AChE). The most promising compound from this study, which featured a pyrrolidinyl pentoxy chain at the 6-position of the benzothiazole ring, demonstrated high affinity for the H₃ receptor and moderate inhibition of AChE, butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B). nih.gov These findings suggest that the 6-position of the benzothiazole ring is a critical point for modification to achieve desired receptor interactions. nih.gov

Furthermore, certain 2-phenyl-benzothiazole derivatives are known to bind to estrogen receptors and the Aryl Hydrocarbon Receptor (AhR). researchgate.netresearchgate.net For example, 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole and its analogs have been shown to be high-affinity ligands for the rat AhR, although their ability to activate the receptor varies, indicating some are partial agonists. researchgate.net Thioflavin T, a well-known benzothiazole dye, is widely used for its ability to bind specifically to β-sheet-rich amyloid fibrils, which are hallmarks of neurodegenerative diseases. mdpi.com

Table 1: Receptor and Enzyme Inhibition Data for Selected Benzothiazole Analogs

| Compound ID | Target(s) | Activity (IC₅₀ or Kᵢ) | Source(s) |

|---|---|---|---|

| Analog 1 (2-chloro-benzothiazole-phenyl derivative) | human FAAH | IC₅₀ = 7 nM | nih.gov |

| human sEH | IC₅₀ = 9.6 nM | nih.gov | |

| Analog 2 (3s) | H₃R | Kᵢ = 0.036 µM | nih.gov |

| AChE | IC₅₀ = 6.7 µM | nih.gov | |

| BuChE | IC₅₀ = 2.35 µM | nih.gov | |

| MAO-B | IC₅₀ = 1.6 µM | nih.gov | |

| Riluzole (2-amino-6-trifluoromethoxy-benzothiazole) | Voltage-gated sodium channels | Inhibition | nih.govmdpi.com |

Antioxidant Efficacy via Radical Scavenging and Reducing Power Assays (e.g., DPPH, ABTS, FRAP)

Benzothiazole derivatives are recognized for their potential antioxidant properties, which are often evaluated through various in vitro assays that measure their ability to scavenge free radicals and reduce oxidizing agents. researchgate.netnih.govdergipark.org.trresearchgate.net The primary mechanisms underlying this activity involve hydrogen atom donation (HAT) or single electron transfer (SET). nih.gov Commonly used assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging assay, and the ferric reducing antioxidant power (FRAP) assay. derpharmachemica.comnih.gov

DPPH Radical Scavenging Activity: The DPPH assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical, a process that leads to a color change from deep violet to pale yellow, which is monitored spectrophotometrically. derpharmachemica.comnih.gov Studies on various 2-arylbenzothiazole derivatives have demonstrated significant radical scavenging potential. researchgate.netderpharmachemica.com For example, a study on 6-substituted-2-(2-hydroxyphenyl)benzothiazole derivatives found that a compound (5f) with a protonated amino group at the 6-position and a hydroxyl group on the 2-phenyl ring showed the most promising antioxidant activity in the DPPH assay. nih.gov This highlights the importance of substituents on both the benzothiazole core and the 2-phenyl ring for antioxidant efficacy. nih.gov

ABTS Radical Cation Scavenging Activity: The ABTS assay assesses the capacity of a compound to scavenge the pre-formed ABTS radical cation (ABTS•+). derpharmachemica.comnih.gov The reduction of the blue-green radical back to its colorless neutral form is measured by a decrease in absorbance. derpharmachemica.com In comparative studies, synthesized benzothiazole derivatives often show significant scavenging activity in the ABTS assay, sometimes even more pronounced than in the DPPH assay. researchgate.netderpharmachemica.com The aforementioned 6-substituted-2-(2-hydroxyphenyl)benzothiazole derivative (5f) also exhibited strong activity in the ABTS assay. nih.gov

Ferric Reducing Antioxidant Power (FRAP): The FRAP assay is a SET-based method that measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, resulting in an intense blue color. nih.gov This assay is conducted under acidic conditions (pH 3.6). nih.gov Benzothiazole derivatives have been evaluated using this method, confirming their electron-donating capabilities. nih.govnih.gov The structure-activity relationship suggests that the presence of electron-donating groups, such as hydroxyl and amino groups, on the benzothiazole scaffold enhances the reducing power. nih.gov For instance, the highly active compound 5f in the DPPH and ABTS assays also demonstrated superior performance in the FRAP assay. nih.gov

Table 2: Antioxidant Activity of a Selected 2-Arylbenzothiazole Analog (Compound 5f)

| Assay | Method | Result | Source(s) |

|---|---|---|---|

| DPPH | Radical Scavenging | Most promising activity in its series | nih.gov |

| ABTS | Radical Cation Scavenging | Most promising activity in its series | nih.gov |

| FRAP | Ferric Reducing Power | Most promising activity in its series | nih.gov |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 6-Bromomethyl-2-phenyl-benzothiazole |

| 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole |

| Riluzole (2-amino-6-trifluoromethoxy-benzothiazole) |

| Thioflavin T |

Computational and Theoretical Investigations of 6 Bromomethyl 2 Phenyl Benzothiazole and Its Derivatives

Quantum Chemical Investigations and Molecular Properties Prediction

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), are pivotal in elucidating the fundamental properties of 6-Bromomethyl-2-phenyl-benzothiazole and its analogs. These methods offer a detailed understanding of the electronic structure, spectroscopic characteristics, and reactivity of these molecules.

Electronic Structure Characterization (e.g., HOMO-LUMO analysis, charge distribution, orbital energies)

The electronic landscape of benzothiazole (B30560) derivatives is a key determinant of their chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about the electron-donating and electron-accepting capabilities of a molecule, respectively. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity.

For instance, in studies of various benzothiazole derivatives, it has been observed that the introduction of different substituents can significantly modulate the HOMO and LUMO energy levels. Electron-withdrawing groups tend to lower both HOMO and LUMO energies, often resulting in a smaller energy gap, which correlates with higher reactivity. mdpi.com Conversely, electron-donating groups can raise the HOMO energy level, also leading to a smaller energy gap and increased reactivity. mdpi.com

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Representative Benzothiazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 2-phenylbenzothiazole (B1203474) (pbt) | -5.62 | -1.97 | 3.65 |

| 2-(3-bromophenyl)benzothiazole | -5.73 | -2.08 | 3.65 |

| 2-(4-bromophenyl)benzothiazole | -5.70 | -2.09 | 3.61 |

| 6-bromo-2-phenylbenzothiazole | -5.72 | -2.08 | 3.64 |

| 7-bromo-2-phenylbenzothiazole | -5.69 | -2.05 | 3.64 |

Data derived from electrochemical studies and computational modeling of related compounds. nih.gov

The charge distribution within the molecule, often visualized through Molecular Electrostatic Potential (MEP) maps, reveals regions susceptible to electrophilic and nucleophilic attack. In 2-phenylbenzothiazole derivatives, the nitrogen atom of the thiazole (B1198619) ring is typically the most nucleophilic center and a preferential site for protonation. sciencepublishinggroup.com The carbon atoms of the benzothiazole ring, particularly C4, C5, and C6, are often the most electrophilic centers. sciencepublishinggroup.com

Analysis of Spectroscopic Properties (e.g., 1H NMR, 13C NMR chemical shifts, UV-Vis absorption)

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts. mdpi.comresearchgate.net While specific calculated ¹H and ¹³C NMR data for 6-Bromomethyl-2-phenyl-benzothiazole are not available in the provided search results, experimental data for structurally similar compounds can be used for comparative analysis. For example, in 2-phenylbenzothiazole derivatives, aromatic protons typically resonate in the range of 7.0 to 8.5 ppm. nih.gov The chemical shifts of the carbon atoms in the benzothiazole and phenyl rings are also characteristic and can be influenced by substituent effects. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is employed to predict UV-Vis absorption spectra. derpharmachemica.comresearchgate.netnih.gov Benzothiazole derivatives generally exhibit intense absorption bands in the UV-visible region. derpharmachemica.com For bromo-substituted 2-phenylbenzothiazole complexes, absorption features are observed between 300 and 575 nm. nih.gov The higher intensity bands are attributed to ligand-centered transitions, while the lower intensity bands in the visible region are assigned to metal-to-ligand charge transfer (MLCT) bands. nih.gov The position of the bromo-substituent can modulate these absorption properties. nih.gov

Aromaticity Indices and Delocalization Assessments (e.g., HOMA, NICS)

Aromaticity is a fundamental concept in understanding the stability and reactivity of cyclic conjugated systems. The Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) are two widely used computational indices to quantify aromaticity.

A study on 6-Bromo-2-methylsulfanyl-1,3-benzothiazole provides valuable insight into the aromatic character of the benzothiazole system. nih.govresearchgate.netresearchgate.net The HOMA index, which is based on the degree of bond length equalization, indicates that the benzene (B151609) ring exhibits a higher degree of aromaticity than the thiazole ring. nih.govresearchgate.netresearchgate.net NICS calculations, which probe the magnetic shielding at the center of the ring, corroborate this finding, with the benzene ring showing a more negative NICS value, indicative of stronger aromatic character. nih.govresearchgate.netresearchgate.net

Table 2: Aromaticity Indices for a Representative Bromo-Substituted Benzothiazole Derivative

| Ring System | HOMA | NICS(0) (ppm) | NICS(1)zz (ppm) |

|---|---|---|---|

| Benzene Ring | 0.95 | -9.61 | -25.44 |

| Thiazole Ring | 0.69 | -7.71 | -15.89 |

| Benzothiazole Moiety | 0.82 | - | - |

Data for 6-Bromo-2-methylsulfanyl-1,3-benzothiazole. nih.govresearchgate.netresearchgate.net

These findings suggest a significant π-electron delocalization within the benzene ring of the benzothiazole core.

Reactivity Descriptors and Fukui Functions

Global reactivity descriptors derived from conceptual DFT, such as chemical hardness (η), softness (σ), electronegativity (χ), and the electrophilicity index (ω), provide a quantitative measure of a molecule's reactivity. mdpi.com A smaller HOMO-LUMO gap generally corresponds to lower hardness and higher softness, indicating greater reactivity. mdpi.com

Local reactivity can be analyzed using Fukui functions, which identify the most probable sites for nucleophilic, electrophilic, and radical attack within a molecule. researchgate.netresearchgate.net For 2-phenylbenzothiazole derivatives, these calculations can pinpoint specific atoms on both the benzothiazole and phenyl rings that are most susceptible to chemical reactions. sciencepublishinggroup.comresearchgate.net For instance, the nitrogen atom of the thiazole ring is consistently identified as a primary nucleophilic site. sciencepublishinggroup.com

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of 6-Bromomethyl-2-phenyl-benzothiazole and its derivatives, particularly in biological systems. These simulations can model the interactions of these compounds with biomacromolecules, such as proteins and nucleic acids, over time.

MD simulations are crucial in drug design to assess the stability of a ligand-protein complex. biointerfaceresearch.com By simulating the complex in a solvated environment, researchers can observe the conformational changes and key interactions that stabilize the binding. Parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are monitored to evaluate the stability of the complex and the flexibility of its components. biointerfaceresearch.com Such studies are instrumental in understanding the mechanism of action of benzothiazole-based inhibitors. biointerfaceresearch.com

In Silico Drug Design and Lead Optimization Strategies

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. biointerfaceresearch.comaston.ac.ukresearchgate.netinnovareacademics.innih.govfrontiersin.org In silico drug design plays a pivotal role in the rational design and optimization of new benzothiazole-based therapeutic agents. biointerfaceresearch.comresearchgate.netinnovareacademics.innih.govfrontiersin.org

Structure-based drug design, which utilizes the three-dimensional structure of a biological target, is a common strategy. Molecular docking is used to predict the binding mode and affinity of benzothiazole derivatives to the active site of a target protein. biointerfaceresearch.com This information guides the modification of the lead compound to enhance its potency and selectivity. For example, derivatives of 2-phenylbenzothiazole have been designed and evaluated as inhibitors of various protein kinases. biointerfaceresearch.comaston.ac.uk

Pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies are also employed to identify the key structural features required for biological activity and to predict the activity of novel compounds. aston.ac.uk Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are essential in the early stages of drug discovery to assess the pharmacokinetic and safety profiles of new drug candidates, helping to reduce the likelihood of late-stage failures. biointerfaceresearch.com

Ligand-Protein Docking for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method helps in understanding the binding mechanism and predicting the affinity between the ligand and the target, which is crucial for drug design.

For derivatives of 2-phenyl-benzothiazole, docking studies have been instrumental in elucidating their potential as inhibitors for various protein targets, including protein kinases, enzymes involved in cancer progression, and receptors implicated in neurological disorders. tandfonline.combiointerfaceresearch.comnih.govresearchgate.net Studies on related benzothiazole compounds targeting the p53-MDM2 protein, a key regulator of cell growth, have shown that the benzothiazole core can fit into specific pockets of the receptor. tandfonline.com The binding is often stabilized by a network of interactions. tandfonline.com

The key interactions typically observed for 2-phenyl-benzothiazole derivatives include:

Hydrogen Bonding: The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues like glutamine, asparagine, or serine in the protein's active site. researchgate.net

π-π Stacking: The aromatic nature of both the benzothiazole ring system and the 2-phenyl substituent allows for π-π stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan. tandfonline.com

Hydrophobic Interactions: The phenyl group and the benzene part of the benzothiazole core contribute to hydrophobic interactions, fitting into nonpolar pockets within the binding site. tandfonline.com

In the case of 6-Bromomethyl-2-phenyl-benzothiazole, the bromomethyl group at the 6-position would be expected to influence its binding mode. Depending on the topology of the binding site, this group could engage in halogen bonding or further hydrophobic interactions, potentially enhancing binding affinity and selectivity for its target protein. Docking simulations allow researchers to generate and evaluate various binding poses, scoring them based on energy calculations to identify the most probable and stable conformation. wjarr.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties, known as molecular descriptors. benthamdirect.com The goal is to develop a mathematical equation that can predict the activity of new, unsynthesized compounds. chula.ac.th

Several QSAR studies have been conducted on benzothiazole derivatives to understand the structural requirements for their anticancer activity. chula.ac.thaip.orgtandfonline.com These models often reveal the importance of specific descriptors:

Electronic Descriptors: Properties like partial charges on atoms and dipole moments are crucial. For instance, studies have suggested that electron-withdrawing groups on the 2-phenyl ring can enhance anticancer activity. aip.org

Steric Descriptors: Molecular volume and surface area play a significant role. The size and shape of substituents determine how well the molecule fits into the receptor's binding pocket. benthamdirect.com

Hydrophobicity Descriptors: The lipophilicity of the molecule, often represented by LogP, influences its ability to cross cell membranes and interact with hydrophobic pockets in the target protein.

A Group-based QSAR (G-QSAR) model developed for anticancer benzothiazole derivatives fragmented the molecules into two parts: the 2-phenyl ring (R1) and a substituent on the benzothiazole core (R2). chula.ac.th The resulting model indicated that hydrophobicity at the R1 position was favorable for activity. chula.ac.th The presence of the phenyl group in 6-Bromomethyl-2-phenyl-benzothiazole aligns with this finding. The bromomethyl group would contribute to both steric and electronic descriptors in a QSAR model, and its impact on the predicted activity would depend on the specific requirements of the biological target.

Conformational and Thermodynamic Stability Studies

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and the energy barriers between them. For 2-phenyl-benzothiazole derivatives, a key degree of rotational freedom is the torsion angle between the benzothiazole and the 2-phenyl ring.

Computational studies on the related 2-phenylbenzothiazine skeleton have shown the existence of two local minimum energy conformations that differ by the rotation of the 2-phenyl ring. nih.gov The relative population of these conformers was found to correlate with biological activity. nih.gov Similarly, for 6-Bromomethyl-2-phenyl-benzothiazole, it is expected that different rotational conformations exist, and identifying the most stable or "bioactive" conformation is crucial.

Thermodynamic stability is assessed by calculating properties like the Gibbs free energy of formation (ΔG). Quantum chemistry methods can be used to calculate these values, allowing for a comparison of the relative stability of different derivatives or isomers. researchgate.net Negative values for enthalpy and Gibbs free energy indicate that the formation of the compound is favorable and that it is stable at standard conditions. researchgate.net These calculations help rationalize why certain structures are readily synthesized and exist as stable entities.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.goveurjchem.com The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by points where the electron density contribution from the molecule of interest is equal to the contribution from all other molecules. mdpi.com By mapping properties onto this surface, one can gain a detailed understanding of the crystal packing forces.

For various benzothiazole derivatives, Hirshfeld analysis has revealed the dominant types of intermolecular contacts: nih.govmdpi.com

C···H/H···C Contacts: These interactions are also prevalent and are characteristic of C-H···π interactions, where a hydrogen atom interacts with the electron cloud of an aromatic ring.

Heteroatom Contacts (O···H, N···H, S···H): These contacts often correspond to classical or weak hydrogen bonds, which are crucial directional forces in organizing the crystal structure. nih.gov

Future Research Directions and Translational Potential

Development of Novel Synthetic Routes with Improved Efficiency and Selectivity

The synthesis of 2-substituted benzothiazoles traditionally involves the reaction of 2-aminothiophenol with various reagents like aldehydes, ketones, or acids mdpi.com. Future research is focused on developing more efficient, environmentally benign, and selective synthetic methodologies. Modern approaches aim to overcome limitations such as harsh reaction conditions, long reaction times, and the use of metal catalysts mdpi.com.

Key areas for future development include:

Catalyst Innovation: Research into novel catalytic systems is a major thrust. This includes the use of heterogeneous catalysts like bismuth oxide nanoparticles (Bi2O3 NPs) and bimetallic particle catalysts (Fe3O4@SiO2@Cu-MoO3), which have demonstrated high yields (up to 98%) and excellent reusability mdpi.com. Vanadyl sulfate (VOSO4) has also been shown to be an efficient, eco-friendly, and reusable catalyst, yielding products in as little as 40-50 minutes at room temperature mdpi.com.

Green Chemistry Approaches: The use of environmentally friendly solvents like ethanol and even solvent-free conditions is being explored to reduce the environmental impact of synthesis mdpi.com. Ultrasound-assisted synthesis is another green technique that has been successfully applied, often reducing reaction times significantly mdpi.com.

These advanced synthetic strategies, while often demonstrated on a range of 2-arylbenzothiazoles, can be adapted for the specific and selective synthesis of 6-Bromomethyl-2-phenyl-benzothiazole and its derivatives, enabling more rapid and cost-effective production for further research.

Table 1: Comparison of Modern Catalytic Methods for 2-Substituted Benzothiazole (B30560) Synthesis

| Catalyst System | Key Advantages | Typical Yield | Reaction Time | Reference |

| VOSO4 in ethanol | Eco-friendly, reusable, mild conditions | 87–92% | 40–50 min | mdpi.com |

| Bi2O3 Nanoparticles | Heterogeneous, efficient | 75–95% | 1–2 h | mdpi.com |

| Fe3O4@SiO2@Cu-MoO3 | High efficiency, enhanced selectivity | 83–98% | 2–4 h | mdpi.com |

| PTSA (One-Pot) | Metal-free, solvent-free | 87–92% | 5–6 h | mdpi.com |

| Ultrasound/Ammonium (B1175870) Nickel Sulfate | Green chemistry approach | 83–91% | 85–115 min | mdpi.com |

Exploration of Undiscovered Biological Targets and Pathways

Derivatives of the 2-phenyl-benzothiazole scaffold have demonstrated activity against a remarkable range of biological targets, suggesting a rich polypharmacological potential. While significant research has focused on their anticancer properties, future investigations are poised to uncover novel mechanisms and applications.

Currently explored targets for benzothiazole derivatives include:

Enzyme Inhibition: Benzothiazoles have been designed as potent and selective inhibitors of various enzymes. This includes monoamine oxidase B (MAO-B) for potential use in Parkinson's disease, with some derivatives showing IC50 values as low as 0.060 µM mdpi.comnih.gov. They have also been developed as inhibitors of DNA gyrase for antibacterial applications, VEGFR-2 for anticancer activity (IC50 of 91 nM), and beta-secretase 1 (BACE-1) for Alzheimer's disease (IC50 of 121.65 nM) nih.govtandfonline.comnih.gov.

Signaling Pathway Modulation: The signal transducer and activator of transcription 3 (STAT3) signaling pathway, a key mediator in oncogenesis, has been identified as a target nih.gov. Specific benzothiazole compounds have been shown to block the phosphorylation of STAT3, thereby suppressing the expression of downstream genes involved in cancer cell survival nih.gov.

Tubulin Polymerization: Certain benzothiazole analogues act as tubulin polymerization inhibitors, targeting the colchicine binding site. This mechanism disrupts microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells researchgate.net.

The 6-bromomethyl group on the core scaffold is a key feature for future exploration. As a reactive electrophile, it can be used to form covalent bonds with nucleophilic residues (like cysteine) in protein active sites, a strategy known as targeted covalent inhibition. Future research will likely involve screening libraries derived from 6-Bromomethyl-2-phenyl-benzothiazole against a wide range of kinases, proteases, and other enzymes to identify novel, undiscovered targets and pathways.

Table 2: Selected Biological Targets of 2-Phenyl-Benzothiazole Derivatives

| Target | Therapeutic Area | Example Activity | Reference |

| BACE-1 | Alzheimer's Disease | IC50 = 121.65 nM | nih.gov |

| VEGFR-2 | Cancer | IC50 = 91 nM | tandfonline.com |

| hMAO-B | Parkinson's Disease | IC50 = 0.060 µM | mdpi.com |

| STAT3 | Cancer | Blocks phosphorylation | nih.gov |

| Tubulin Polymerization | Cancer | IC50 = 2.87 µM | researchgate.net |

| DNA Gyrase | Bacterial Infection | Potent activity vs. A. baumannii | nih.govacs.org |

Advanced Computational Modeling for Rational Design and Lead Optimization

Computational chemistry has become an indispensable tool for accelerating drug discovery. For a scaffold as versatile as 2-phenyl-benzothiazole, computational modeling offers a powerful approach to rationally design new derivatives with enhanced potency, selectivity, and improved ADME (absorption, distribution, metabolism, and excretion) properties mdpi.comresearchgate.net.

Future applications of computational modeling in this area include:

Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target is known, molecular docking can predict the binding mode and affinity of novel benzothiazole derivatives nih.gov. For instance, docking studies were used to design benzothiazole-based BACE-1 inhibitors, with predicted binding energies (ΔGbind) of -68.97 kcal/mol, comparable to known drugs nih.gov. Similar in silico studies have guided the design of inhibitors for VEGFR-2 and STAT3 tandfonline.comnih.gov.

Lead Optimization: Computational tools are crucial for optimizing hit compounds into clinical candidates. This involves fine-tuning lipophilicity, improving solubility, and enhancing metabolic stability nih.govacs.org. In the development of benzothiazole-based DNA gyrase inhibitors, computational analysis guided modifications that improved the plasma free fraction and other ADME properties without sacrificing antibacterial activity nih.govacs.org.

Predictive Modeling: Density Functional Theory (DFT) calculations can be used to understand the electronic and structural properties of benzothiazole derivatives, such as the HOMO-LUMO energy gap (ΔE), which relates to molecular reactivity mdpi.comresearchgate.net. These theoretical calculations help in establishing structure-activity relationships (SARs) to guide the synthesis of more active compounds researchgate.net.

By leveraging these advanced computational techniques, researchers can explore a vast chemical space virtually, prioritizing the synthesis of only the most promising compounds. This rational design approach significantly reduces the time and cost associated with traditional trial-and-error methods of drug discovery.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing medicinal chemistry by analyzing vast datasets to identify patterns and make predictions that are beyond human capacity mdpi.com. The integration of AI/ML offers significant potential to accelerate the discovery and development of novel drugs based on the 6-Bromomethyl-2-phenyl-benzothiazole scaffold orscience.ru.

Key roles for AI and ML in future research include:

AI-Driven Synthesis Planning: AI platforms can perform complex retrosynthetic analysis to propose novel and efficient synthetic routes synthiaonline.comdigitellinc.com. These systems analyze massive reaction databases to identify the most feasible pathways, including reaction conditions and precursor availability, which can be applied to complex targets like modified benzothiazoles digitellinc.comnih.gov.

Predictive Modeling of Bioactivity: ML algorithms can be trained on large datasets of chemical structures and their corresponding biological activities to predict the properties of new, unsynthesized compounds nih.gov. This can be used to screen virtual libraries of 6-Bromomethyl-2-phenyl-benzothiazole derivatives to identify candidates with high predicted activity against specific targets, or to predict potential toxicity profiles mdpi.comnih.gov.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties mdpi.com. By providing the model with a set of constraints (e.g., high affinity for a target, good solubility), AI can generate novel benzothiazole structures that have a high probability of success, moving beyond simple modification of the existing scaffold.

Target Identification and Validation: AI tools can analyze biological big data, including genomics and proteomics, to identify and validate novel drug targets that may be modulated by benzothiazole derivatives mdpi.compremierscience.com.

Q & A

Q. How can researchers optimize the synthesis of 6-Bromomethyl-2-phenyl-benzothiazole to improve yield and purity?

- Methodological Answer : The synthesis typically involves bromination of a precursor like 2-phenyl-benzothiazole using bromine or N-bromosuccinimide (NBS) in a polar solvent (e.g., acetic acid or chloroform). Key parameters include:

- Temperature control : Maintaining 50–70°C to avoid side reactions .

- Catalyst : Use of Lewis acids (e.g., FeCl₃) to enhance regioselectivity .

- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) to isolate the product with >85% purity .

Monitoring the reaction via TLC (Rf ~0.6–0.7 in hexane:EtOAc 7:3) ensures timely termination .

Q. What spectroscopic and analytical methods are most effective for confirming the structure of 6-Bromomethyl-2-phenyl-benzothiazole?

- Methodological Answer : A multi-technique approach is recommended:

- IR Spectroscopy : Detect C-Br stretching (550–600 cm⁻¹) and benzothiazole C=N (1595–1605 cm⁻¹) .

- NMR :

- ¹H NMR : Peaks at δ 3.65 ppm (s, 2H, CH₂Br) and δ 6.8–8.2 ppm (aromatic protons) .

- ¹³C NMR : Signals at δ 30–35 ppm (CH₂Br) and 120–150 ppm (aromatic carbons) .

- UV-Vis : λmax ~276 nm (π→π* transitions in the benzothiazole core) .

- Elemental Analysis : Validate %C, %H, %N, and %S within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can the bromination mechanism in benzothiazole derivatives be elucidated using kinetic or computational studies?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., electrophilic substitution) .

- DFT Calculations : Model the transition state to predict regioselectivity (e.g., bromination at the methyl group vs. aromatic ring) .

- Trapping Intermediates : Use low-temperature NMR to detect bromonium ion intermediates in acetic acid .

Q. How should researchers address contradictions in reported biological activity data for 6-Bromomethyl-2-phenyl-benzothiazole derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., anti-inflammatory IC₅₀ values) may arise from:

- Purity Differences : Validate compound purity via HPLC (>95%) before assays .

- Assay Variability : Standardize protocols (e.g., λ-carrageenan-induced edema for anti-inflammatory testing) .

- Structural Confirmation : Re-characterize disputed compounds using single-crystal XRD to rule out polymorphic effects .

Q. What techniques are used to determine the crystal structure and intermolecular interactions of 6-Bromomethyl-2-phenyl-benzothiazole?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Resolve bond lengths (C-Br: ~1.9 Å) and dihedral angles (planarity of benzothiazole ring) .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···Br, π-π stacking) contributing to crystal packing .

- Thermogravimetric Analysis (TGA) : Assess thermal stability linked to crystalline lattice strength .

Q. What in vitro models are suitable for evaluating the anticancer potential of 6-Bromomethyl-2-phenyl-benzothiazole derivatives?

- Methodological Answer :

- Cell Lines : Use human cancer lines (e.g., SKBR-3 breast, SW620 colon) for cytotoxicity assays (MTT/CCK-8) .

- Mechanistic Studies :

- Apoptosis : Measure caspase-3 activation via flow cytometry.

- DNA Interaction : Conduct ethidium bromide displacement assays .

- Selectivity : Compare IC₅₀ values in cancer vs. non-cancerous cells (e.g., HEK293) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.